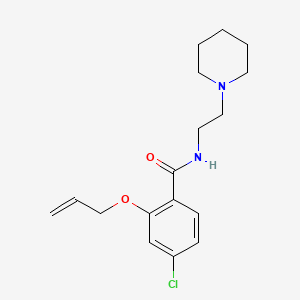

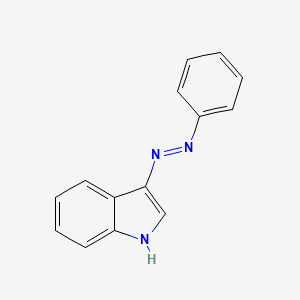

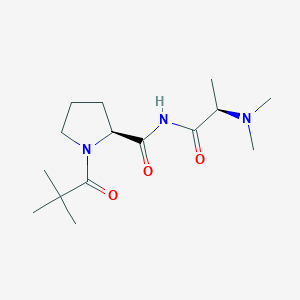

O-Ethyl S-(2-diisopropylaminoethyl) methylphosphonothioate

説明

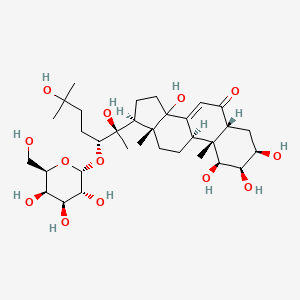

Nerve agents GA (tabun), GB (sarin), GD (soman), and VX are manufactured compounds. The G-type agents are clear, colorless, tasteless liquids miscible in water and most organic solvents. GB is odorless and is the most volatile nerve agent. GA has a slightly fruity odor, and GD has a slight camphor-like odor. VX is a clear, amber-colored odorless, oily liquid. It is miscible with water and dissolves in all solvents. VX is the least volatile nerve agent. Most of the nerve agents were originally produced in a search for insecticides, but because of their toxicity, they were evaluated for military use. Nerve agents have been used in wars and by terrorists. They are known to be stored by several nations, including the United States.

Phosphonothioic acid, methyl-, s-(2-(bis(1-methylethyl)amino)ethyl) o-ethyl ester is an odorless liquid, with an amber color. Used as a quick-acting military chemical nerve agent.

VX nerve agent is a organic thiophosphate that is the ethyl ester of S-{2-[di(propan-2-yl)amino]ethyl} O hydrogen methylphosphonothioate. A toxic nerve agent used in chemical warfare. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor and a neurotoxin. It is an organic thiophosphate and a tertiary amino compound.

科学的研究の応用

Decontamination Studies

A significant area of research around VX is focused on decontamination. Studies have explored various methods for efficiently neutralizing VX. For example, Gutch et al. (2016) reported successful oxidative decontamination of VX using N,N-dichlorovaleramide (NCV), which converts VX into non-toxic products (Gutch, Mazumder, & Raviraju, 2016). Similarly, Ryu and Lee (2015) examined a mixture of hydrogen peroxide vapor and ammonia gas as a decontaminant for VX, finding it effective in eliminating VX on solid surfaces while forming non-toxic by-products (Ryu & Lee, 2015).

Analysis and Detection Techniques

Research has also been dedicated to developing methods for the analysis and detection of VX. Smith (2004) described a technique using chiral liquid chromatography and mass spectrometry for distinguishing the enantiomers of VX, which is crucial for toxicological studies and developing antidotes (Smith, 2004). Gupta et al. (2003) explored the chemical neutralization of VX with metallic sodium and used Gas Chromatography Mass Spectrometry (GC/MS) for monitoring the reaction and identifying neutralization products (Gupta, Palit, Dubey, & Raza, 2003).

Degradation Studies

Degradation kinetics and pathways of VX have also been a focus of research. Columbus et al. (2006) studied the decomposition of VX adsorbed on activated carbons, finding significant degradation to non-toxic products over time (Columbus, Waysbort, Shmueli, Nir, & Kaplan, 2006). Wagner et al. (2000) investigated the reaction of VX with gaseous ozone and identified several novel VX derivatives retaining potential toxicity (Wagner, Bartram, Brickhouse, Connell, Creasy, Henderson, Hovanec, Morrissey, Stuff, & Williams, 2000).

Therapeutic Research

Kassa, Jun, and Kuča (2006) evaluated the efficacy of various oximes in counteracting the lethal effects of Russian VX poisonings, providing insights into potential antidotal treatments (Kassa, Jun, & Kuča, 2006).

特性

CAS番号 |

50782-69-9 |

|---|---|

製品名 |

O-Ethyl S-(2-diisopropylaminoethyl) methylphosphonothioate |

分子式 |

C11H26NO2PS |

分子量 |

267.37 g/mol |

IUPAC名 |

N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]-N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C11H26NO2PS/c1-7-14-15(6,13)16-9-8-12(10(2)3)11(4)5/h10-11H,7-9H2,1-6H3 |

InChIキー |

JJIUCEJQJXNMHV-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(C)SCCN(C(C)C)C(C)C |

正規SMILES |

CCOP(=O)(C)SCCN(C(C)C)C(C)C |

沸点 |

568 °F at 760 mm Hg decomposes (EPA, 1998) 298 °C |

Color/Form |

Amber-colored liquid Liquid Colorless to straw colored liquid, similar in appearance to motor oil |

密度 |

1.0083 at 77 °F (EPA, 1998) 1.0083 g/mL at 25 °C |

引火点 |

318.2 °F (EPA, 1998) |

melting_point |

Freezing point below -60° F (EPA, 1998) Below -51 °C |

その他のCAS番号 |

50782-69-9 65167-63-7 65167-64-8 |

物理的記述 |

Phosphonothioic acid, methyl-, s-(2-(bis(1-methylethyl)amino)ethyl) o-ethyl ester is an odorless liquid, with an amber color. Used as a quick-acting military chemical nerve agent. Clear, amber-colored, oily liquid. |

溶解性 |

In water, 30 g/L at 25 °C Dissolves well in organic solvents |

同義語 |

agent VX EDIM ethyl ((2-(bis(propan-2-yl)amino)ethyl)sulfanyl)(methyl)phosphinate methylphosphonothioate methylphosphonothioic acid S-(2-(bis(1-methylethyl)amino)ethyl) O-ethyl ester O-ethyl S-(2-diisopropylaminoethyl)methylphosphonothioate S-(2-diisopropylaminoethyl)ethylmethylphosphonothioate S-2-diisopropylaminoethyl methyl phosphonothiolate VX |

蒸気密度 |

9.2 (EPA, 1998) (Relative to Air) 9.2 (Air = 1) |

蒸気圧 |

0.0007 mm Hg at 77 °F (EPA, 1998) 8.78X10-4 mm Hg at 25 °C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-Acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1212370.png)